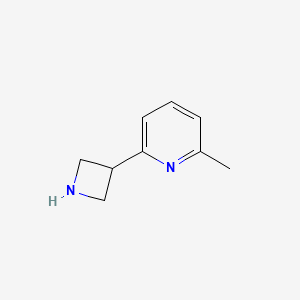![molecular formula C52H29O4P B1506634 13-hydroxy-10,16-di(pyren-1-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B1506634.png)
13-hydroxy-10,16-di(pyren-1-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(11bR)-2,6-Di-1-pyrenyl-4-hydroxy-4-oxide-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin is a complex organic compound that features a unique structure incorporating pyrene and naphtho groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (11bR)-2,6-Di-1-pyrenyl-4-hydroxy-4-oxide-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin typically involves multi-step organic reactions. The process may start with the preparation of pyrene derivatives, followed by the introduction of naphtho groups through coupling reactions. Key steps might include:
Formation of Pyrene Derivatives: Pyrene can be functionalized using halogenation or nitration followed by reduction.
Coupling Reactions: The functionalized pyrene derivatives can be coupled with naphtho compounds using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Cyclization: The final step involves cyclization to form the dioxaphosphepin ring, which may require specific conditions such as high temperatures or the use of strong acids or bases.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques such as chromatography or recrystallization.
化学反应分析
Types of Reactions
(11bR)-2,6-Di-1-pyrenyl-4-hydroxy-4-oxide-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Halogenation or nitration can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of molecular interactions and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of (11bR)-2,6-Di-1-pyrenyl-4-hydroxy-4-oxide-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. In materials science, its unique structure may influence its electronic properties, making it suitable for use in electronic devices.
相似化合物的比较
Similar Compounds
Pyrene Derivatives: Compounds containing pyrene groups, known for their fluorescence properties.
Naphtho Compounds: Compounds with naphtho groups, used in various organic synthesis applications.
Dioxaphosphepin Compounds: Compounds with dioxaphosphepin rings, studied for their unique chemical properties.
Uniqueness
(11bR)-2,6-Di-1-pyrenyl-4-hydroxy-4-oxide-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin is unique due to its combination of pyrene and naphtho groups, which may confer distinct electronic and photochemical properties. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C52H29O4P |
|---|---|
分子量 |
748.8 g/mol |
IUPAC 名称 |
13-hydroxy-10,16-di(pyren-1-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide |
InChI |
InChI=1S/C52H29O4P/c53-57(54)55-51-43(39-23-19-33-17-15-29-9-5-11-31-21-25-41(39)47(33)45(29)31)27-35-7-1-3-13-37(35)49(51)50-38-14-4-2-8-36(38)28-44(52(50)56-57)40-24-20-34-18-16-30-10-6-12-32-22-26-42(40)48(34)46(30)32/h1-28H,(H,53,54) |
InChI 键 |
BURAIYJGBUYIQJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6)OP(=O)(O3)O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-Butyl 5-amino-2-aza-bicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1506567.png)











